molecular formula C23H23NO2 B12618939 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one CAS No. 920804-33-7

1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one

Cat. No.: B12618939
CAS No.: 920804-33-7
M. Wt: 345.4 g/mol
InChI Key: APTKRJMXXNFWTA-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one is a synthetic organic compound of interest in medicinal chemistry research. Its molecular structure features a benzyloxy-phenyl group linked to a phenethylamino-ethanone moiety, a pattern seen in compounds investigated for various biological activities. For instance, structural analogs featuring similar (4-alkoxyphenyl)glycinamide cores have been explored as potent and selective agonists for the orphan G protein-coupled receptor 88 (GPR88), a target implicated in striatal-associated disorders such as Parkinson's disease, schizophrenia, anxiety, and drug addiction . As a research chemical, this compound serves as a valuable intermediate or scaffold for the design and synthesis of novel molecules in structure-activity relationship (SAR) studies. It is particularly useful for probing biochemical pathways and developing new pharmacological tools. Researchers can utilize this compound to explore its potential mechanism of action, which may involve interactions with neurotransmitter systems or other protein targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

920804-33-7

Molecular Formula

C23H23NO2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(2-phenylethylamino)-1-(4-phenylmethoxyphenyl)ethanone

InChI

InChI=1S/C23H23NO2/c25-23(17-24-16-15-19-7-3-1-4-8-19)21-11-13-22(14-12-21)26-18-20-9-5-2-6-10-20/h1-14,24H,15-18H2

InChI Key

APTKRJMXXNFWTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one typically involves multiple steps. One common method includes the reaction of 4-(benzyloxy)benzaldehyde with 2-phenylethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyloxy group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one exerts its effects involves interactions with specific molecular targets. These may include binding to receptors or enzymes, leading to changes in cellular pathways and biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several derivatives, including variations in substituents, backbone length, and functional groups. Below is a systematic comparison:

Core Structure and Substituent Variations
Compound Name Molecular Formula Key Substituents/Modifications Molecular Weight (g/mol) Key References
1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one C23H23NO2 Benzyloxy-phenyl, phenethylamino-ethanone 357.44
1-[4-(Benzyloxy)phenyl]-2-(4-methylcyclohexyl)ethan-1-one (3b) C22H24O2 Benzyloxy-phenyl, 4-methylcyclohexyl-ethanone 332.43
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(p-tolyl)ethan-1-one C22H20O3 Benzyloxy-hydroxyphenyl, p-tolyl-ethanone 332.40
1-[4-(2-Phenylethyl)phenyl]ethan-1-one C16H16O Phenethyl-phenyl, ethanone (no amino group) 224.30
1-[4-(Benzyloxy)phenyl]-2-((4-hydroxyphenethyl)amino)propan-1-one C24H25NO3 Benzyloxy-phenyl, 4-hydroxyphenethylamino-propanone 375.47

Key Observations :

  • Backbone Flexibility: The target compound’s ethanone backbone is shorter than the propanone variant in , which may influence conformational stability and binding kinetics.
  • Hydroxyl vs.
Physicochemical Properties
  • Melting Points: Compound 1f (1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one): 137.3–138.5°C . Propanone analog : No explicit data, but bulkier substituents (e.g., hydroxyphenethyl) likely increase melting points compared to ethanone derivatives.
  • Lipophilicity : The benzyloxy group in the target compound enhances lipophilicity (logP ≈ 4.5 predicted), whereas hydroxyl or chloromethyl substituents (e.g., ) reduce logP values.

Biological Activity

1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one, a synthetic organic compound, exhibits a complex structure characterized by a benzyloxy group and a phenylethylamino moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C23H23NO2
  • Molecular Weight : 345.4 g/mol
  • IUPAC Name : 2-[[(1S)-1-phenylethyl]amino]-1-(4-phenylmethoxyphenyl)ethanone
  • CAS Number : 920804-32-6

The biological activity of 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one is attributed to its interaction with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer cell proliferation, potentially leading to anticancer effects. Additionally, its structure allows for binding to various receptors, influencing neurotransmitter pathways that could be relevant in treating neurological disorders.

Anticancer Properties

Research indicates that compounds similar to 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one show promising anticancer activities. For instance, derivatives with the benzyloxy group have been studied for their ability to inhibit cancer cell lines through various pathways:

CompoundCancer Cell LineIC50 (µM)Mechanism
12aMAO B Inhibition1.4Competitive inhibition
14bVariousNot specifiedReversible inhibition

The compound's ability to selectively inhibit MAO B over MAO A has been highlighted, with selectivity ratios exceeding 71,400, indicating its potential for targeted therapies without affecting other pathways significantly .

Neuroprotective Effects

The interaction of this compound with serotonin receptors suggests potential neuroprotective effects. Studies have indicated that compounds in this class may enhance serotonin signaling, which is crucial for mood regulation and cognitive function. This could position them as candidates for treating conditions like depression and anxiety disorders .

Study on MAO Inhibition

A notable study investigated the inhibitory effects of related compounds on monoamine oxidase B (MAO B). Compound 12a demonstrated significant selectivity and potency, with an IC50 value of 1.4 nM against MAO B. This study emphasized the importance of structural components in achieving high selectivity and potency .

Neurotransmitter Modulation

Another research effort focused on the modulation of neurotransmitter systems by compounds similar to 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one. The findings suggested that these compounds could enhance synaptic transmission by increasing serotonin levels in the brain, which may have implications for treating neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for 1-[4-(Benzyloxy)phenyl]-2-[(2-phenylethyl)amino]ethan-1-one, and what reaction conditions are typically employed?

  • Methodological Answer: The synthesis often involves multi-step reactions starting from simpler aromatic precursors. For example:
  • Step 1: Friedel-Crafts acylation to introduce the ketone group to a benzyloxy-substituted benzene ring.
  • Step 2: Nucleophilic substitution or reductive amination to attach the 2-phenylethylamine moiety.
    Key reagents include acetyl chloride (for acylation) and sodium cyanoborohydride (for reductive amination). Solvents like ethanol or dichloromethane are commonly used, with reaction temperatures ranging from 25°C to reflux conditions (80–100°C) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what critical data points should researchers prioritize?

  • Methodological Answer:
  • FTIR: Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and N–H bends (primary/secondary amines, ~1500–1600 cm⁻¹).
  • ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.5–8.0 ppm), benzyloxy methylene (δ 4.5–5.0 ppm), and the phenylethylamino group (δ 2.5–3.5 ppm for –CH₂–NH–).
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 346.2 for C₂₂H₂₃NO₂).
    Purity should be verified via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. How do the functional groups in this compound influence its reactivity in common organic reactions?

  • Methodological Answer:
  • Benzyloxy Group: Participates in acid-catalyzed cleavage (e.g., HBr/HOAc yields phenolic derivatives).
  • Ketone: Reduces to secondary alcohols using NaBH₄ or LiAlH₄.
  • Phenylethylamino Group: Undergoes alkylation or acylation; the amine can act as a nucleophile in Schiff base formation.
    Example: Reaction with benzaldehyde under mild acidic conditions forms a stable imine .

Advanced Research Questions

Q. What strategies can optimize the yield of this compound during synthesis, particularly when scaling up reactions?

  • Methodological Answer:
  • Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates in biphasic systems.
  • Temperature Control: Optimize reflux conditions (e.g., 90°C in ethanol) to minimize side products like over-reduced amines.
  • Purification: Employ column chromatography with gradient elution (hexane → ethyl acetate) to isolate the target compound efficiently .

Q. How should researchers address contradictions in spectroscopic data, such as unexpected splitting in NMR signals?

  • Methodological Answer:
  • Dynamic Effects: Check for restricted rotation in the phenylethylamino group, which can cause signal splitting. Variable-temperature NMR (e.g., −20°C to 60°C) can confirm this.
  • Impurity Analysis: Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) to rule out structural misassignments .

Q. What computational methods are suitable for modeling this compound’s interactions with biological targets, such as enzymes or receptors?

  • Methodological Answer:
  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding affinities with targets like G-protein-coupled receptors (GPCRs).
  • MD Simulations: Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess conformational stability.
  • QSAR Studies: Corrogate substituent effects (e.g., benzyloxy vs. methoxy) on bioactivity using Hammett constants .

Q. What precautions are critical when handling this compound, given its structural similarity to toxic analogs?

  • Methodological Answer:
  • Toxicity Mitigation: Use fume hoods and PPE (gloves, goggles) due to acute toxicity risks (oral/dermal LD₅₀ ~500 mg/kg).
  • Storage: Keep under inert gas (N₂/Ar) at −20°C to prevent oxidation of the amine group.
  • Waste Disposal: Neutralize with dilute HCl before incineration to avoid environmental release .

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